2-((3,5-dimethyl-1H-pyrazol-4-yl)thio)-N-(2-ethoxyphenyl)acetamide 2-((3,5-dimethyl-1H-pyrazol-4-yl)thio)-N-(2-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8656482
InChI: InChI=1S/C15H19N3O2S/c1-4-20-13-8-6-5-7-12(13)16-14(19)9-21-15-10(2)17-18-11(15)3/h5-8H,4,9H2,1-3H3,(H,16,19)(H,17,18)
SMILES: CCOC1=CC=CC=C1NC(=O)CSC2=C(NN=C2C)C
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4 g/mol

2-((3,5-dimethyl-1H-pyrazol-4-yl)thio)-N-(2-ethoxyphenyl)acetamide

CAS No.:

VCID: VC8656482

Molecular Formula: C15H19N3O2S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

2-((3,5-dimethyl-1H-pyrazol-4-yl)thio)-N-(2-ethoxyphenyl)acetamide -

Description

2-((3,5-Dimethyl-1H-pyrazol-4-yl)thio)-N-(2-ethoxyphenyl)acetamide is a heterocyclic compound that combines a pyrazole core with an acetamide functional group. The compound's structure is characterized by its sulfur-thioether linkage and aromatic substitutions, which contribute to its potential biological and chemical properties. This article provides a detailed exploration of its synthesis, structural characteristics, and potential applications.

Structural Characteristics

Molecular Formula: C14H17N3O2S
Molecular Weight: Approximately 291.37 g/mol
Core Structure:

  • Pyrazole Ring: The compound features a 3,5-dimethyl-substituted pyrazole ring, which is known for its stability and ability to participate in hydrogen bonding.

  • Thioether Linkage: A sulfur atom connects the pyrazole ring to the acetamide moiety.

  • Acetamide Group: The N-(2-ethoxyphenyl)acetamide group provides additional aromaticity and potential sites for hydrogen bonding.

Synthesis Process

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Pyrazole Core:

    • Reaction of hydrazine derivatives with diketones or equivalent precursors to form the pyrazole ring.

    • Substitution reactions introduce methyl groups at positions 3 and 5 of the pyrazole ring.

  • Thioether Formation:

    • A thiol derivative reacts with the pyrazole intermediate under basic conditions to form the sulfur linkage.

  • Acetamide Coupling:

    • The final step involves coupling the thioether intermediate with 2-ethoxyphenylacetyl chloride or a related acylating agent.

The reaction conditions (e.g., temperature, solvent, catalysts) are optimized to ensure high yields and purity.

Analytical Characterization

The compound is typically characterized using advanced spectroscopic and analytical techniques:

MethodKey Findings
1H NMRSignals corresponding to methyl groups on the pyrazole ring and aromatic protons.
13C NMRCarbon signals for the pyrazole ring, thioether carbon, and acetamide group.
Mass Spectrometry (MS)Molecular ion peak confirming molecular weight (~291 g/mol).
FTIR SpectroscopyPeaks for C=O (amide), C-S (thioether), and N-H stretching vibrations.

Potential Applications

  • Pharmaceutical Development:

    • Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    • The presence of an acetamide group enhances solubility and bioavailability.

  • Biological Activity Screening:

    • The compound may exhibit enzyme inhibition properties due to its heterocyclic structure.

    • Potential as a ligand in molecular docking studies targeting specific enzymes or receptors.

  • Material Science:

    • Sulfur-containing heterocycles like this compound are used in designing advanced materials with unique electronic or optical properties.

Research Findings and Future Directions

Activity TypeRelated Compounds StudiedResults Observed
Anti-inflammatoryPyrazole-based thioamidesInhibition of COX enzymes
AntimicrobialThioether-linked heterocyclesBroad-spectrum antibacterial activity
AnticancerPyrazole-acetamide derivativesCytotoxicity against cancer cell lines

Future research should focus on:

  • Synthesizing analogs with varied substitutions to optimize biological activity.

  • Conducting in vitro and in vivo studies to evaluate pharmacokinetics and toxicity.

  • Exploring applications in drug design through computational modeling.

Product Name 2-((3,5-dimethyl-1H-pyrazol-4-yl)thio)-N-(2-ethoxyphenyl)acetamide
Molecular Formula C15H19N3O2S
Molecular Weight 305.4 g/mol
IUPAC Name 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C15H19N3O2S/c1-4-20-13-8-6-5-7-12(13)16-14(19)9-21-15-10(2)17-18-11(15)3/h5-8H,4,9H2,1-3H3,(H,16,19)(H,17,18)
Standard InChIKey RFAUEQYGKIACND-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)CSC2=C(NN=C2C)C
Canonical SMILES CCOC1=CC=CC=C1NC(=O)CSC2=C(NN=C2C)C
PubChem Compound 1243801
Last Modified Apr 15 2024

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